molecular formula C25H20N4O4S B2699617 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396722-06-8

4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Katalognummer: B2699617
CAS-Nummer: 396722-06-8
Molekulargewicht: 472.52
InChI-Schlüssel: OOQHRUNTUXMNKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The thienopyrazole ring is substituted at the 2-position with a 4-phenoxyphenyl group, while the benzamide component carries a nitro (-NO₂) group at the 3-position and a methyl (-CH₃) group at the 4-position. Its synthesis likely involves coupling reactions between substituted benzamides and thienopyrazole precursors, as seen in analogous compounds .

Eigenschaften

IUPAC Name

4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-16-7-8-17(13-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)18-9-11-20(12-10-18)33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHRUNTUXMNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the phenoxyphenyl group: The phenoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.

    Nitration and acylation: The final steps involve the nitration of the aromatic ring and subsequent acylation to introduce the nitrobenzamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Analyse Chemischer Reaktionen

4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core and the phenoxyphenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development:

  • Antimicrobial Properties : Research has indicated that derivatives of similar thieno[3,4-c]pyrazole compounds possess significant antibacterial and antifungal activities. For instance, compounds within this class have been evaluated against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting microbial growth .
  • Anticancer Potential : Heterocyclic compounds like thieno[3,4-c]pyrazoles are frequently investigated for their anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves several key steps:

  • Formation of Thieno[3,4-c]pyrazole : The initial step often includes the synthesis of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors.
  • Nitration : The introduction of the nitro group at the 3-position is achieved through nitration reactions using reagents like nitric acid.
  • Amide Bond Formation : The final compound is synthesized by forming an amide bond between the thieno[3,4-c]pyrazole derivative and the benzamide moiety .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide:

StudyFindings
Prajapati et al. (2011)Investigated various amides derived from thiazole and reported significant antibacterial activity against E. coli and S. aureus .
PMC Study (2020)Explored novel triazole derivatives with similar structures that exhibited diverse pharmacological activities including antimicrobial and anticancer effects .
J-Pesticides Study (2023)Reported on phenoxyphenyl derivatives with potential fungicidal activity, suggesting a broader application in agricultural chemistry .

Wirkmechanismus

The mechanism of action of 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Core Structure

  • Target Compound: Thieno[3,4-c]pyrazole fused with benzamide.
  • Analog 1 (): 2-Methyl-N-(2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)benzamide. Substituents: 2-methylbenzamide + phenyl group on thienopyrazole .
  • Analog 2 (): 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide. Substituents: 4-bromobenzamide + 4-methylphenyl group on thienopyrazole; additional 5-oxo modification .
  • Analog 3 (): 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide. Note: Differs in core (thieno[2,3-d]pyrimidine vs. thieno[3,4-c]pyrazole) but shares a benzamide scaffold .

Substituent Analysis

Compound Benzamide Substituents Thienopyrazole Substituents Additional Modifications
Target Compound 4-methyl-3-nitro 4-phenoxyphenyl None
Analog 1 () 2-methyl Phenyl None
Analog 2 () 4-bromo 4-methylphenyl 5-oxo group on thienopyrazole
Analog 3 () 4-methoxy 4-(trifluoromethyl)phenoxy Thieno[2,3-d]pyrimidine core

Spectroscopic and Physicochemical Properties

  • Target Compound: No data provided, but expected to show characteristic IR peaks for nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups.
  • Analog 1 () : Characterized via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (MW: ~349 g/mol) .
  • Analog 3 () : Confirmed by ¹³C NMR (δ 160 ppm for carbonyl) and ESI-MS (MW: ~463 g/mol) .

Biologische Aktivität

The compound 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a complex structure that includes a thieno[3,4-c]pyrazole moiety. Its chemical formula is C24H22N4O3SC_{24}H_{22}N_4O_3S with a molecular weight of approximately 442.52 g/mol. The presence of the nitro group and the phenoxyphenyl substituent suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H22N4O3SC_{24}H_{22}N_4O_3S
Molecular Weight442.52 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antitumor Activity

Recent studies have indicated that compounds similar to 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibit significant antitumor properties. For instance, a related benzamide derivative demonstrated inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancers .

The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell signaling pathways. Inhibitors targeting the RET kinase pathway have shown promise in preclinical models, suggesting that similar compounds may affect this pathway . The nitro group on the compound may also enhance its reactivity and interaction with cellular targets.

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds structurally related to our target have shown varying degrees of inhibitory activity against monoamine oxidase (MAO) enzymes. For example, a study reported that certain derivatives exhibited IC50 values in the low micromolar range for MAO-A inhibition . This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
4-Methyl-N-benzamideMAO-A0.060
4-Chloro-benzamide derivativeRET kinase0.045
3-Nitro-benzamide derivativeMAO-B0.120

Case Studies

  • Anticancer Efficacy : A study investigated the effects of a series of benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide significantly reduced cell viability by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of thieno[3,4-c]pyrazole derivatives. The study found that these compounds could inhibit MAO activity effectively, which is crucial for maintaining neurotransmitter levels in the brain .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.